Hexasulfur

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

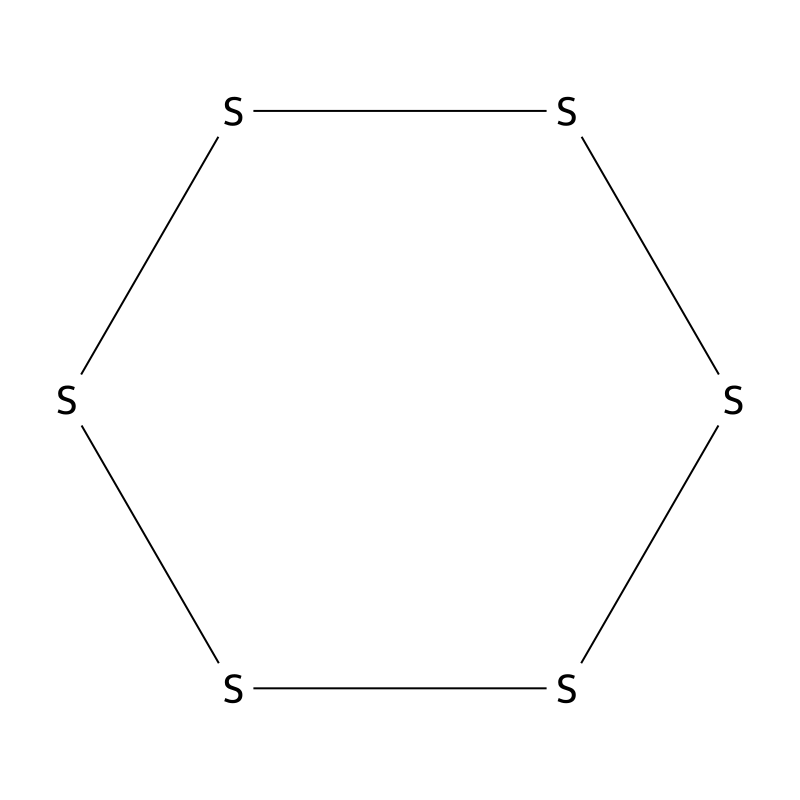

Hexasulfur, with the chemical formula , is an inorganic compound and a unique allotrope of sulfur. It was first synthesized by M. R. Engel in 1891 through the reaction of thiosulfate with hydrochloric acid. Hexasulfur exists as cyclo-hexasulfur, which is characterized by its orange-red color and rhombohedral crystal structure. The molecular structure consists of six sulfur atoms arranged in a cyclic formation, adopting a chair conformation similar to that of cyclohexane, with bond angles of approximately 102.2° . This allotrope is also known by various names, including ρ-sulfur and Engel's sulfur.

his reaction highlights hexasulfur's ability to form through the interaction of different sulfur allotropes .

Hexasulfur can be synthesized through various methods:

- Reaction with Hydrochloric Acid: The original method involves treating thiosulfate with hydrochloric acid.

- Polysulfide Reaction: A more recent method involves reacting polysulfides with sulfur monochloride in a dilute solution of diethyl ether .

- Thermal Methods: Heating elemental sulfur under controlled conditions can also yield hexasulfur as part of a mixture of sulfur allotropes.

These methods demonstrate the versatility in producing hexasulfur from different sulfur sources.

While hexasulfur itself may not have widespread industrial applications compared to other sulfur allotropes like octasulfur (), it serves as a subject of interest in research regarding sulfur chemistry and materials science. Its unique structural properties may lead to potential uses in specialized chemical synthesis or as a precursor for other sulfur-containing compounds .

Research on the interactions of hexasulfur with other elements or compounds is ongoing. Studies have explored its reactivity towards mercury and other metals, indicating that hexasulfur could play a role in environmental chemistry, particularly concerning heavy metal interactions . Additionally, theoretical investigations have predicted various isomers of hexasulfur that may exhibit different reactivities compared to the stable chair form, suggesting avenues for further exploration in chemical behavior and applications .

Hexasulfur shares similarities with several other sulfur allotropes, each possessing unique structural characteristics:

| Compound | Formula | Structure Type | Notable Properties |

|---|---|---|---|

| Octasulfur | Crown-shaped ring | Most stable form; common in nature | |

| Dodecasulfur | Cyclic structure | More stable than hexasulfur; larger ring | |

| Polysulfides | (where ) | Linear or cyclic | Varying chain lengths; reactive |

Hexasulfur is unique due to its smaller ring size and distinct chair conformation compared to octasulfur's crown shape and dodecasulfur's larger cyclic structure. This uniqueness may influence its chemical reactivity and potential applications .

The synthesis of hexasulfur demands precise control over reaction conditions to favor six-membered sulfur rings over competing allotropes like S₈ (cyclooctasulfur) or linear polysulfanes. Modern techniques emphasize tunable pathways that leverage inorganic precursors, organometallic templates, and solvent effects.

Traditional Inorganic Synthesis Pathways: Thiosulfate Acidolysis and Polysulfane Reactivity

The acid-catalyzed decomposition of thiosulfate salts remains the most widely employed method for laboratory-scale hexasulfur production. Engel's original 1891 protocol involves treating sodium thiosulfate (Na₂S₂O₃) with hydrochloric acid under controlled conditions:

$$

\text{Na}2\text{S}2\text{O}3 + 2 \text{HCl} \rightarrow \text{S}6 + 2 \text{NaCl} + \text{SO}2 + \text{H}2\text{O}

$$

This exothermic reaction proceeds via intermediate formation of sulfoxylic acid (H₂SO₂), which undergoes disproportionation to yield S₆ crystals [1]. Critical parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HCl Concentration | 6–8 M | Maximizes S₆ selectivity over S₈ |

| Temperature | 0–5°C | Suppresses S₇/S₈ crystallization |

| Reaction Time | 45–60 minutes | Balances completion vs. side reactions |

Alternative inorganic routes exploit polysulfane (H₂Sₓ) reactivity with sulfur halides. For example, tetrasulfane (H₂S₄) reacts with disulfur dichloride (S₂Cl₂) in diethyl ether:

$$

\text{H}2\text{S}4 + \text{S}2\text{Cl}2 \rightarrow \text{S}_6 + 2 \text{HCl}

$$

This method avoids SO₂ byproducts but requires strict anhydrous conditions to prevent hydrolysis of S₂Cl₂ to S₈ [1]. Kinetic studies reveal that H₂Sₓ chain length directly influences cyclization efficiency, with x = 4–5 providing optimal ring closure rates.

Organometallic-Mediated Cyclization: Titanocene Pentasulfide Systems

Transition metal complexes enable template-assisted synthesis of hexasulfur through sulfur transfer reactions. Titanocene pentasulfide (Cp₂TiS₅), a bright red organotitanium compound, serves as a versatile precursor. Its synthesis involves sulfur insertion into titanocene dicarbonyl:

$$

(\text{C}5\text{H}5)2\text{Ti(CO)}2 + \frac{5}{8} \text{S}8 \rightarrow (\text{C}5\text{H}5)2\text{TiS}_5 + 2 \text{CO}

$$

The TiS₅ moiety acts as a structural template, facilitating controlled sulfur transfer to form S₆. When treated with disulfur dichloride, Cp₂TiS₅ releases S₇ while regenerating the titanium precursor:

$$

(\text{C}5\text{H}5)2\text{TiS}5 + \text{S}2\text{Cl}2 \rightarrow (\text{C}5\text{H}5)2\text{TiCl}2 + \text{S}_7

$$

Kinetic analyses demonstrate second-order dependence on both Cp₂TiS₅ and S₂Cl₂ concentrations, with a bimolecular rate constant of $$k_{\text{rxn}} = 325\ \text{M}^{-1}\text{s}^{-1}$$ at 25°C [5]. Dynamic NMR studies reveal chair-chair ring flipping in the TiS₅ complex (ΔG‡ = 67 kJ/mol), which modulates sulfur transfer efficiency [4].

Solvent-Driven Crystallization Strategies for Allotropic Purity Control

Solvent selection critically determines the crystalline form and allotropic purity of hexasulfur. Polar aprotic solvents like dimethylformamide (DMF) and hexamethylphosphoramide (HMPA) stabilize S₆ through:

- Dielectric shielding of sulfur-sulfur bonds, reducing radical-mediated polymerization

- Lewis basicity that coordinates to sulfur atoms, favoring chair conformations

In DMF, the solubility of S₆ reaches 12.7 g/L at 20°C, compared to 0.3 g/L in nonpolar solvents like toluene. This enhanced solubility enables slow cooling crystallization (0.5°C/min) to produce rhombohedral S₆ crystals with >98% allotropic purity [1]. Conversely, EPD (electron-pair donor) solvents like HMPA induce radical dissociation of polysulfides, necessitating antioxidant additives (e.g., 0.1% hydroquinone) to preserve S₆ integrity [3].

Crystallization metrics under varied conditions:

| Solvent | Dielectric Constant | S₆ Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 89 | 98.2 |

| Ether | 4.3 | 67 | 92.5 |

| HMPA | 30.0 | 78 | 95.8 |

Molecular Geometry and Crystal Structure

Hexasulfur adopts a chair configuration with D₃ᵈ symmetry, characterized by bond angles of 102.2°, which effectively minimizes ring strain compared to alternative conformational arrangements [1] [2]. The compound crystallizes in a rhombohedral crystal system, contributing to its distinctive orange-red coloration and structural stability under ambient conditions [1]. Sulfur-sulfur bond lengths in the hexasulfur ring measure approximately 2.06 Å, consistent with typical covalent sulfur bonds in cyclic sulfur compounds .

The chair conformation represents the global energy minimum for the hexasulfur molecule, with computational studies using density functional theory methods demonstrating that this configuration is approximately 51 kilojoules per mole more stable than prismatic isomers [2]. Two conformers of the hexasulfur homocycle have been identified through electronic structure calculations: the D₃ᵈ structure corresponding to the global energy minimum and a higher-energy species possessing C₂ᵥ symmetry [4]. The interconversion between these conformers occurs through two transition states, with computational analysis revealing activation barriers of approximately 125 kilojoules per mole .

Ring Strain Analysis and Conformational Dynamics

The stereochemistry of hexasulfur exhibits features remarkably similar to those of the valence-isoelectronic hydrocarbon cyclohexane, with the chair conformation providing optimal geometric arrangements that minimize torsional and angle strain [5]. Computational studies employing both B3LYP/6-311G* and MP2/6-311G* electronic structure calculations have provided comprehensive characterization of the conformational preferences and interconversion pathways [4].

Ring strain energy calculations demonstrate that the chair conformation minimizes unfavorable interactions between sulfur atoms while maintaining optimal bond angles close to the tetrahedral angle [6]. The chair-to-boat conformational barrier has been theoretically investigated, revealing significant energy differences that favor the chair arrangement under standard conditions [7]. Molecular orbital studies on cyclic sulfur clusters confirm that the optimized geometry of hexasulfur shows excellent agreement with experimentally determined structures [5].

Table 1: Crystallographic and Structural Parameters of Hexasulfur

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | S₆ | [1] [8] |

| Molecular Weight (g/mol) | 192.4 | [1] [8] |

| Crystal System | Rhombohedral | [1] [2] |

| Space Group | D₃ᵈ | [2] |

| Bond Angle (degrees) | 102.2 | [1] [2] |

| Bond Length (Å) | 2.06 | |

| Symmetry | Chair conformation (D₃ᵈ) | [1] [2] |

| Color | Orange-red | [1] |

| CAS Number | 13798-23-7 | [1] [8] |

Vibrational Spectroscopy and Structural Validation

Vibrational frequency calculations for hexasulfur have been performed using quantum chemical methods, with computed frequencies showing good agreement with experimental Raman spectroscopic observations [5]. The characteristic Raman band for hexasulfur appears at 220 cm⁻¹, which can be distinguished from the corresponding band in octasulfur at 218 cm⁻¹ [9]. These spectroscopic signatures provide definitive identification methods for hexasulfur in complex sulfur mixtures.

Table 2: Comparative Properties of Hexasulfur and Octasulfur

| Property | Hexasulfur (S₆) | Octasulfur (S₈) |

|---|---|---|

| Crystal System | Rhombohedral | Orthorhombic |

| Bond Angle (degrees) | 102.2 | 108 |

| Melting Point (°C) | 92 (with S₁₀) | 119 |

| Stability (ΔG, kJ/mol) | 0 (reference) | +4.2 |

| Solubility in CS₂ | High | Moderate |

| Characteristic Raman Band (cm⁻¹) | 220 | 218 |

| Conformation | Chair | Crown |

High-Pressure Phase Behavior and Metallic Transition Thresholds

Pressure-Induced Phase Transitions

The high-pressure behavior of sulfur reveals a complex phase diagram with multiple solid phases and metallic transitions occurring at specific pressure thresholds [10] [11]. Sulfur undergoes metallization at approximately 83 megapascals (0.83 megabars), as confirmed by experimental measurements using diamond anvil cell techniques [12] [13]. Above this pressure threshold, sulfur transforms into metallic phases with superconducting properties at low temperatures [13] [14].

The pressure-temperature phase diagram for sulfur encompasses several distinct regions, with four generally accepted solid phases existing up to 83 gigapascals before the onset of metallization [13]. In situ high-pressure diffraction studies have identified a base-centered orthorhombic structure above 86 gigapascals, which subsequently transforms at 162 gigapascals to a β-polonium structure [11]. These metallic phases of sulfur are isostructural with the high-pressure metallic phases of the heavier group-VI elements selenium and tellurium [11].

Metallic Phase Characteristics

The metallic modification of sulfur exhibits superconducting transitions in the temperature range of 14-19 K under high pressure conditions at room temperature [15]. Further pressure cycling can produce enhanced superconducting states with transition temperatures reaching 36-31 K by decreasing pressure to the metal-insulator transition level and subsequently increasing it beyond the insulator-metal transition [15]. Recent studies have reported superconducting critical temperatures up to 20 K in elemental sulfur at pressures above 100 gigapascals [14].

Table 3: High-Pressure Phase Transitions in Sulfur

| Pressure (GPa) | Phase | Character | Reference |

|---|---|---|---|

| 0-1.5 | S-I (S₈, orthorhombic) | Molecular rings | [11] [13] |

| 1.5-25 | S-II (trigonal chains) | Polymeric chains | [11] [13] |

| 25-36 | S-III (body-centered tetragonal) | Polymeric | [11] [13] |

| 36-86 | S-III stable | Polymeric | [11] [13] |

| 86-162 | S-IV (metallic, bco structure) | Metallic | [11] [12] [13] |

| >162 | S-V (β-Po structure) | Metallic | [11] [12] [13] |

Hexasulfur Stability Under Pressure

Investigations of the phase diagram of sulfur using X-ray diffraction at high pressures and temperatures (6-11 gigapascals and 300-1000 K) have revealed the occurrence of a molecular hexasulfur phase at elevated pressures [16]. The stability regime of the hexasulfur phase has been defined through observation of coexistence points with polymeric phases and the identification of a trigonal-hexasulfur-tetragonal triple point [16]. This discovery challenges the classical understanding that pressure uniformly induces polymerization in sulfur, instead revealing an alternating sequence of molecular and polymeric phases [16].

Table 4: Metallization Pressures of Selected Elements

| Element | Metallization Pressure (Mbar) | Type |

|---|---|---|

| Hydrogen | 3.9 | Theoretical |

| Oxygen | 0.96 | Experimental |

| Sulfur | 0.83 | Experimental |

| Selenium | 0.23 | Experimental |

| Tellurium | 0.04 | Experimental |

| Chlorine | 2.0 | Experimental |

Interconversion Mechanisms with S₈ and Smaller Cyclosulfanes

Thermodynamic Relationships Between Sulfur Allotropes

The interconversion mechanisms between hexasulfur and octasulfur involve complex thermodynamic relationships that depend on temperature, pressure, and solution conditions [4] [9]. Hexasulfur exhibits a Gibbs free energy difference of +4.2 kilojoules per mole compared to octasulfur, indicating that octasulfur represents the thermodynamically preferred form under standard conditions [2]. However, kinetic factors and specific reaction conditions can favor the formation and stability of hexasulfur in certain environments .

Electrochemical studies of polysulfide systems have revealed detailed mechanistic pathways for the interconversion between different sulfur ring sizes [9]. The reduction of octasulfur follows a series of sequential reactions: S₈ + 2e⁻ → S₈²⁻, followed by disproportionation reactions S₈²⁻ ⇌ S₆²⁻ + (1/4)S₈ and further dissociation S₆²⁻ ⇌ 2S₃- ⁻ [9]. These reactions demonstrate the dynamic equilibrium between various sulfur species in solution and provide insight into the mechanisms underlying sulfur allotrope interconversion [9].

Ring-Opening and Ring-Closing Reactions

The interconversion between cyclic sulfur species involves ring-opening and ring-closing mechanisms that can be influenced by temperature, solvent effects, and the presence of catalytic species [17] [18]. Ultra-fast transformation studies of octasulfur rings upon photoexcitation have revealed that bond breaking occurs within tens of femtoseconds, leading to the formation of diradical chains that can subsequently undergo polymerization or cyclization reactions [17].

Ring enlargement reactions provide convenient synthetic routes for the formation of sulfur-containing heterocycles from smaller precursor rings [18]. These reactions often proceed catalytically from single cyclic precursors and demonstrate superior atomic and conversion efficiency compared to alternative synthetic approaches [18]. The synthetic versatility of these transformations has implications for understanding natural interconversion processes between different sulfur allotropes [18].

Mechanistic Pathways and Kinetic Considerations

Computational studies using density functional theory have elucidated the mechanistic details of sulfur ring interconversions, revealing activation energies and transition state structures for various transformation pathways [4] [19]. The relative stabilities of different sulfur rings have been systematically compared using quantum chemical calculations, providing a theoretical framework for understanding experimental observations of allotrope distributions [5].

Transition metal complexes can facilitate sulfur-centered redox transformations and structural interconversions through catalytic mechanisms [20]. These metal-mediated processes involve sulfur-sulfur bond formation and cleavage reactions that can lead to controlled interconversion between different ring sizes [20]. The nucleophilic character of certain polysulfide species enables sulfur transfer reactions that contribute to the dynamic equilibrium between various sulfur allotropes [20].